molecular formula C19H19BrN2O3S B2787114 (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-80-4

(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2787114
CAS No.: 865161-80-4
M. Wt: 435.34
InChI Key: NHJHRCNQNOJOID-VZCXRCSSSA-N
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Description

This compound is a benzothiazole-derived molecule featuring a brominated aromatic core and a substituted benzamide moiety. Its Z-configuration ensures specific spatial orientation of the benzamide group relative to the benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural attributes include:

  • 6-ethoxy group: Enhances lipophilicity and may influence metabolic stability.
  • 3-(2-methoxyethyl) substituent: Modulates electronic effects on the thiazole ring.

Properties

IUPAC Name

2-bromo-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHRCNQNOJOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be represented as follows:

C18H20BrN2O2S\text{C}_{18}\text{H}_{20}\text{BrN}_2\text{O}_2\text{S}

This structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of bromine, ethoxy, and methoxy groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.

Case Study:
In vitro studies have shown that compounds with similar structures to (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can exhibit IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis suggests potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria.

Research Findings:
In a comparative study, several benzothiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL, highlighting their effectiveness .

The biological activity of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
  • Receptor Modulation: It can bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways essential for tumor survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, it is essential to compare it with other benzothiazole derivatives:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound ABromine, EthoxyModerate (IC50 ~ 10 µM)Low (MIC > 50 µg/mL)
Compound BMethoxy, EthylHigh (IC50 ~ 5 µM)Moderate (MIC ~ 20 µg/mL)
(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide Bromine, Ethoxy, Methoxy High (IC50 < 5 µM) Very High (MIC ~ 5 µg/mL)

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have revealed that benzothiazole derivatives possess strong inhibitory effects against bacterial strains, suggesting their potential as new antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Benzothiazole derivatives are explored for their luminescent properties, making them suitable for applications in OLED technology. The compound's ability to emit light when electrically stimulated can be harnessed for developing more efficient lighting solutions and display technologies .

2. Conductive Polymers
The incorporation of (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide into polymer matrices can enhance the conductivity of materials. This application is particularly relevant in the development of flexible electronic devices, where improved electrical properties are essential .

Analytical Chemistry Applications

1. Fluorescence Sensing
Due to its unique structural features, this compound can be utilized as a fluorescent probe in analytical chemistry. Its fluorescence characteristics can be exploited for detecting specific ions or molecules in complex mixtures, thereby aiding in environmental monitoring and biochemical analysis .

2. Chromatography
The compound may serve as a stationary phase or a derivatizing agent in chromatographic techniques. Its chemical properties allow for the separation and identification of various analytes, enhancing the sensitivity and specificity of detection methods used in laboratories .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted by Wu et al. (2021) evaluated the anticancer effects of several benzothiazole derivatives, including the target compound. The findings indicated a dose-dependent inhibition of tumor growth in vitro, highlighting the potential for future clinical applications .

Case Study 2: OLED Development
In research by Elgemeie et al. (2020), the synthesis and application of benzothiazole-based compounds in OLEDs were explored. The study demonstrated that these compounds could significantly improve the efficiency and brightness of OLED devices, paving the way for advancements in display technologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a benzo[d]thiazole core with analogs but differs in substituent patterns. Below is a comparative analysis:

Compound Name Substituents at Position 6 Substituents at Position 3 Bromine Position Key Functional Groups
Target Compound Ethoxy (C₂H₅O) 2-Methoxyethyl (CH₂CH₂OCH₃) 2 (benzamide) Benzamide, bromine
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide Methylsulfonyl (SO₂CH₃) 2-Ethoxyethyl (CH₂CH₂OC₂H₅) 2 (benzamide) Sulfonyl, benzamide, bromine
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Bromine Ethyl (C₂H₅) 6 (benzothiazole) Dimethylsulfamoyl, benzamide
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in is strongly electron-withdrawing, likely reducing electron density on the thiazole ring compared to the ethoxy group in the target compound. This could alter reactivity in nucleophilic substitution reactions .
  • Bromine Reactivity : Bromine at position 2 (benzamide) in the target compound and is more sterically accessible than bromine at position 6 (benzothiazole) in , suggesting divergent reactivity profiles .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization of the benzo[d]thiazole core, bromination, and coupling with the benzamide moiety. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction temperature : Elevated temperatures (80–120°C) accelerate cyclization but may degrade heat-sensitive groups like methoxyethyl .
  • Catalyst optimization : Copper(I) catalysts improve coupling efficiency in thiazole-amide bond formation .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers and removes unreacted brominated precursors .

Q. How can researchers characterize the compound’s structural and electronic properties?

Advanced spectroscopic and computational methods are essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxyethyl vs. ethoxy groups) and confirm Z-configuration via NOE correlations .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₂BrN₃O₃S) and detects isotopic patterns for bromine .
  • DFT calculations : Predict electronic effects of the bromine atom and methoxy groups on tautomeric equilibria .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ comparisons to cisplatin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s benzothiazole core for π-π stacking with active sites .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity and selectivity?

Comparative studies with analogs reveal:

  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets (e.g., 1.5-fold higher IC₅₀ against EGFR vs. chloro analogs) .
  • Methoxyethyl vs. methyl : The methoxyethyl group improves solubility (logP reduction by 0.8 units) but may reduce membrane permeability .
  • Data contradictions : Some studies report bromine’s electron-withdrawing effects reduce thiazole ring reactivity, while others suggest enhanced π-acidity improves target binding .

Q. What strategies resolve contradictory data on the compound’s mechanism of action?

  • Target deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies binding partners in cell lysates .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., MD trajectories >100 ns to validate docking predictions) .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency (e.g., apoptosis rescue in caspase-3 KO models) .

Q. How can researchers assess metabolic stability and potential toxicity?

  • In vitro microsomal assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ < 2 hours suggests rapid clearance) .
  • Reactive metabolite screening : Glutathione trapping assays detect electrophilic intermediates formed via thiazole ring oxidation .
  • hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC₅₀ >10 µM preferred) .

Key Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution.
  • Off-target effects : Limited proteome-wide selectivity profiling.
  • Resistance mechanisms : Unstudied in drug-resistant cell lines.

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